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Xibornol is a chemical compound classified as a lipophilic antiseptic. Its chemical structure is characterized by the presence of a 3,4-xylenol backbone with an additional isobornyl substituent at position 6. This unique configuration contributes to its antimicrobial properties and makes it suitable for various medicinal applications. The compound's chemical formula is and it has a CAS number of 13741-18-9. Xibornol is primarily recognized for its antibacterial activity, particularly against Gram-positive bacteria .
These reactions highlight the versatility of xibornol in synthetic chemistry and its potential for modification to improve its pharmacological properties.
Xibornol exhibits significant biological activity, particularly as an antibacterial agent. Research indicates that it has strong antibacterial action against various strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. Its lipophilic nature allows it to penetrate bacterial membranes effectively, enhancing its therapeutic efficacy . Additionally, xibornol has been studied for its potential use in formulations aimed at treating skin infections due to its antiseptic properties.
The synthesis of xibornol typically involves several steps:
This multi-step synthesis highlights the complexity involved in producing xibornol while ensuring its purity for pharmaceutical applications.
Xibornol has several applications in the pharmaceutical and cosmetic industries:
These applications underscore the importance of xibornol in both therapeutic and cosmetic contexts.
Xibornol shares similarities with several other compounds due to its structural features and biological activity. Here are some comparable compounds:
| Compound Name | Chemical Structure | Key Properties |
|---|---|---|
| Bactacine | Similar structure to xibornol | Antimicrobial properties |
| Isoborneol | Contains the same isoborneyl group | Used as a fragrance and solvent |
| 3,4-Xylenol | Core structure without isoborneyl | Antiseptic but less lipophilic |
Xibornol's uniqueness lies in its specific combination of lipophilicity and antibacterial action against Gram-positive bacteria. Unlike some similar compounds that may lack sufficient antibacterial efficacy or have limited applications, xibornol's dual functionality makes it particularly valuable in medicinal formulations.
Xibornol exhibits exceptionally high lipophilicity, as evidenced by multiple computational and experimental determinations of its partition coefficients. The compound demonstrates an XLogP3 value of 5.6 [1] and a CLOGP value of 6.83 [2], indicating substantial hydrophobic character that significantly influences its biological and pharmaceutical behavior.
The elevated lipophilicity parameters position Xibornol within the highly lipophilic drug category, with logarithmic partition coefficients substantially exceeding the typical range for orally administered pharmaceuticals. These values reflect the compound's molecular structure, which comprises a 3,4-xylenol backbone substituted with an isobornyl group at position 6 [3]. The bicyclic monoterpene structure contributes significantly to the compound's hydrophobic character, with the isobornyl substituent adding substantial lipophilic bulk to the aromatic phenolic core.
The high lipophilicity facilitates the compound's antimicrobial mechanism through enhanced penetration of bacterial cell membranes, particularly against Gram-positive pathogens . This property enables effective disruption of cellular processes, leading to bacteriostatic and bactericidal effects. However, the extreme lipophilicity simultaneously presents formulation challenges, necessitating specialized delivery systems to achieve adequate bioavailability and stability in aqueous environments.
Xibornol demonstrates markedly poor aqueous solubility, presenting significant challenges for conventional pharmaceutical formulation approaches [6] [7]. The compound exhibits solubility in ethanol and other organic solvents [8], but its interaction with water-based systems requires sophisticated formulation strategies to achieve therapeutically relevant concentrations.
The development of aqueous formulations has proven particularly challenging due to the compound's hydrophobic nature [7]. Current commercial preparations utilize spray aqueous suspension formulations [6], representing a compromise solution that addresses solubility limitations while maintaining therapeutic efficacy. These suspensions achieve drug concentrations of approximately 3% (w/v) for therapeutic applications [6].
Self-microemulsifying drug delivery systems (SMEDDS) have emerged as a promising approach for enhancing Xibornol solubility and bioavailability [9] [10]. These systems utilize carefully selected combinations of oils, surfactants, and co-surfactants to create spontaneous microemulsions upon dilution with aqueous media. Research has demonstrated that SMEDDS formulations can achieve complete solubilization of therapeutic Xibornol concentrations while maintaining physical stability for extended periods [9].
The optimal SMEDDS formulations incorporate specific excipients including Labrafil M1944 as the oil phase, Cremophor RH 40, Labrasol, and TPGS 1000 as surfactant mixtures, and Transcutol P as co-surfactant [9]. These formulations demonstrate physical stability for up to two months at both 25°C and 4°C storage conditions, with suitable viscosity and organoleptic properties for pharmaceutical applications.
Xibornol exhibits well-defined thermal stability characteristics that inform both storage requirements and processing parameters for pharmaceutical manufacturing. The compound demonstrates a sharp melting point range of 94-96°C [3] [11], indicating good crystalline purity and thermal stability under normal storage conditions.
The thermal behavior of Xibornol shows pressure-dependent boiling characteristics, with boiling points of 165-168°C at 3 mmHg and 185-189°C at 9 mmHg [3]. These values suggest reasonable thermal stability during standard pharmaceutical processing operations, provided that excessive heating is avoided during formulation development.
Crystalline Xibornol obtained from petroleum ether recrystallization demonstrates enhanced stability compared to the viscous liquid form [3] [11]. The crystalline state provides protection against environmental degradation factors and maintains consistent physicochemical properties during storage. Manufacturing processes that favor crystalline product formation typically yield materials with superior shelf-life characteristics.
The compound's density of 1.0240 g/cm³ at 20°C [3] and refractive index of 1.5382 [3] provide additional physicochemical parameters for quality control and characterization purposes. These properties remain consistent across properly stored materials, serving as indicators of product integrity and absence of degradation.
Accelerated stability testing of Xibornol formulations has demonstrated maintenance of physicochemical properties under stress conditions. Self-microemulsifying formulations show particular robustness, maintaining particle size distribution, encapsulation efficiency, and visual appearance after exposure to elevated temperatures and centrifugal stress [9].
Xibornol exhibits distinctive pH-dependent behavior in aqueous systems, primarily governed by its phenolic functional group characteristics. The compound demonstrates a pKa value of 10.54 [2], indicating acidic behavior with ionization occurring under strongly alkaline conditions.
Under physiological pH conditions (pH 6.8-7.4), Xibornol remains predominantly in its non-ionized form, maintaining its lipophilic character and membrane permeability properties. This pH-independence under physiological conditions contributes to consistent antimicrobial activity across the typical pH range encountered in biological systems.
The high pKa value indicates that significant ionization occurs only under strongly alkaline conditions (pH > 11), where deprotonation of the phenolic hydroxyl group generates the corresponding phenoxide anion. This ionization dramatically alters the compound's solubility characteristics, potentially increasing aqueous solubility but simultaneously reducing membrane permeability and antimicrobial efficacy.
Formulation strategies must account for pH-dependent stability patterns, particularly in systems containing alkaline excipients or buffering agents. The compound demonstrates optimal stability and performance within slightly acidic to neutral pH ranges, consistent with its current formulation as spray suspensions for topical applications [6].
Buffer system selection for Xibornol formulations requires careful consideration of the compound's ionization behavior and antimicrobial mechanism. Citrate and phosphate buffers within the pH 5.0-7.0 range provide optimal stability while maintaining therapeutic efficacy. Alkaline buffer systems should be avoided to prevent ionization-induced loss of antimicrobial activity and potential stability issues.